

Spectroscopic Characterization of 2-Chloro-N-prop-2-ynylacetamide: A Technical Guide

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Compound of Interest

Compound Name:	2-Chloro-n-prop-2-ynylacetamide
CAS No.:	7458-03-9
Cat. No.:	B1594881

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Foreword

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the myriad of analytical techniques available, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide an unparalleled depth of insight into the molecular architecture of a compound. This guide offers a detailed exploration of the spectroscopic signature of **2-Chloro-N-prop-2-ynylacetamide**, a molecule of interest in organic synthesis and medicinal chemistry. [1] While direct experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes predictive data based on the analysis of structurally analogous compounds. The principles and methodologies outlined herein provide a robust framework for the characterization of this and similar molecules.

Molecular Structure and Key Features

2-Chloro-N-prop-2-ynylacetamide (C₅H₆ClNO, Molecular Weight: 131.56 g/mol) is a functionalized acetamide bearing both a reactive chloro group and a terminal alkyne.[2] These features make it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure.

Molecular Structure of 2-Chloro-N-prop-2-ynylacetamide

Caption: Chemical structure of 2-Chloro-N-prop-2-ynylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Chloro-N-prop-2-ynylacetamide**, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted chemical shifts (δ) are presented in the table below, based on data from similar chloroacetamides and propargyl-containing compounds.[3][4][5]

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH ₂ Cl	~ 4.1	Singlet (s)	2H
NH	~ 6.5 - 8.0	Broad Singlet (br s)	1H
-CH ₂ -C≡	~ 4.2	Doublet (d)	2H
≡CH	~ 2.5	Triplet (t)	1H

Causality Behind Predictions:

- $-\text{CH}_2\text{Cl}$: The protons on the carbon adjacent to the chlorine and the carbonyl group are expected to be significantly deshielded, hence their downfield shift to around 4.1 ppm.
- NH : The amide proton's chemical shift is often broad and can vary depending on the solvent and concentration due to hydrogen bonding. A range of 6.5-8.0 ppm is typical.
- $-\text{CH}_2-\text{C}\equiv$: These protons are adjacent to the nitrogen of the amide and the alkyne group. The coupling to the terminal alkyne proton will result in a doublet.
- $\equiv\text{CH}$: The terminal alkyne proton typically appears around 2-3 ppm. It will be split into a triplet by the adjacent methylene protons.

Predicted ^{13}C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
$-\text{CH}_2\text{Cl}$	~ 42
$\text{C}=\text{O}$	~ 165
$-\text{CH}_2-\text{C}\equiv$	~ 29
$-\text{C}\equiv\text{CH}$	~ 80
$-\text{C}\equiv\text{CH}$	~ 72

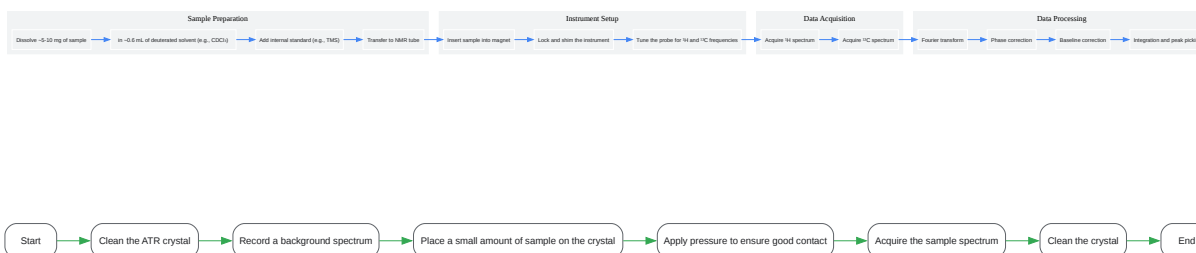
Rationale for Chemical Shift Assignments:

- $-\text{CH}_2\text{Cl}$: The carbon bonded to chlorine is shifted downfield due to the electronegativity of the halogen.
- $\text{C}=\text{O}$: The carbonyl carbon of an amide typically resonates in the range of 160-170 ppm.
- Propargyl Group Carbons: The sp -hybridized carbons of the alkyne have characteristic chemical shifts between 70 and 85 ppm. The methylene carbon of the propargyl group is found further upfield.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Workflow for NMR Data Acquisition



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Caption: A typical experimental workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum Data

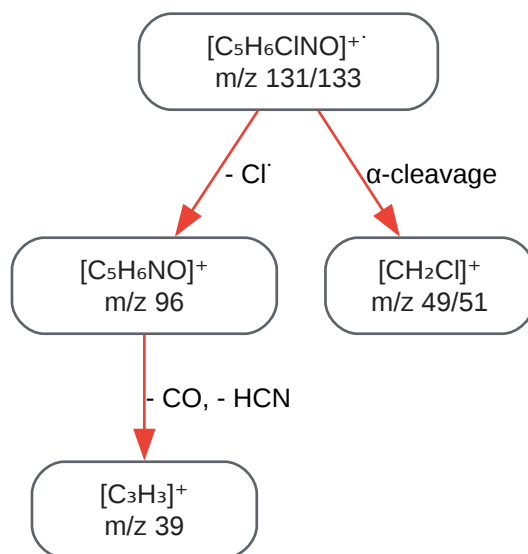
For **2-Chloro-N-prop-2-ynylacetamide**, electron ionization (EI) would likely lead to the following key fragments:

m/z	Proposed Fragment
131/133	[M] ⁺ (Molecular ion peak with isotopic pattern for Cl)
96	[M - Cl] ⁺
77	[CH ₂ =C=O] ⁺ or [ClCH ₂ CO] ⁺
55	[CH ₂ C≡CH] ⁺
49/51	[CH ₂ Cl] ⁺

Rationale for Fragmentation:

- **Molecular Ion:** The molecular ion peak will exhibit a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes, appearing at m/z 131 and 133, respectively. This is a definitive indicator of the presence of one chlorine atom.
- **Loss of Chlorine:** A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, leading to a peak at m/z 96.
- **Amide Bond Cleavage:** Cleavage of the amide bond can lead to several fragments, including the formation of a ketene radical cation or the chloroacetyl cation.
- **Propargyl Cation:** The stable propargyl cation is a likely fragment.

Proposed Fragmentation Pathway



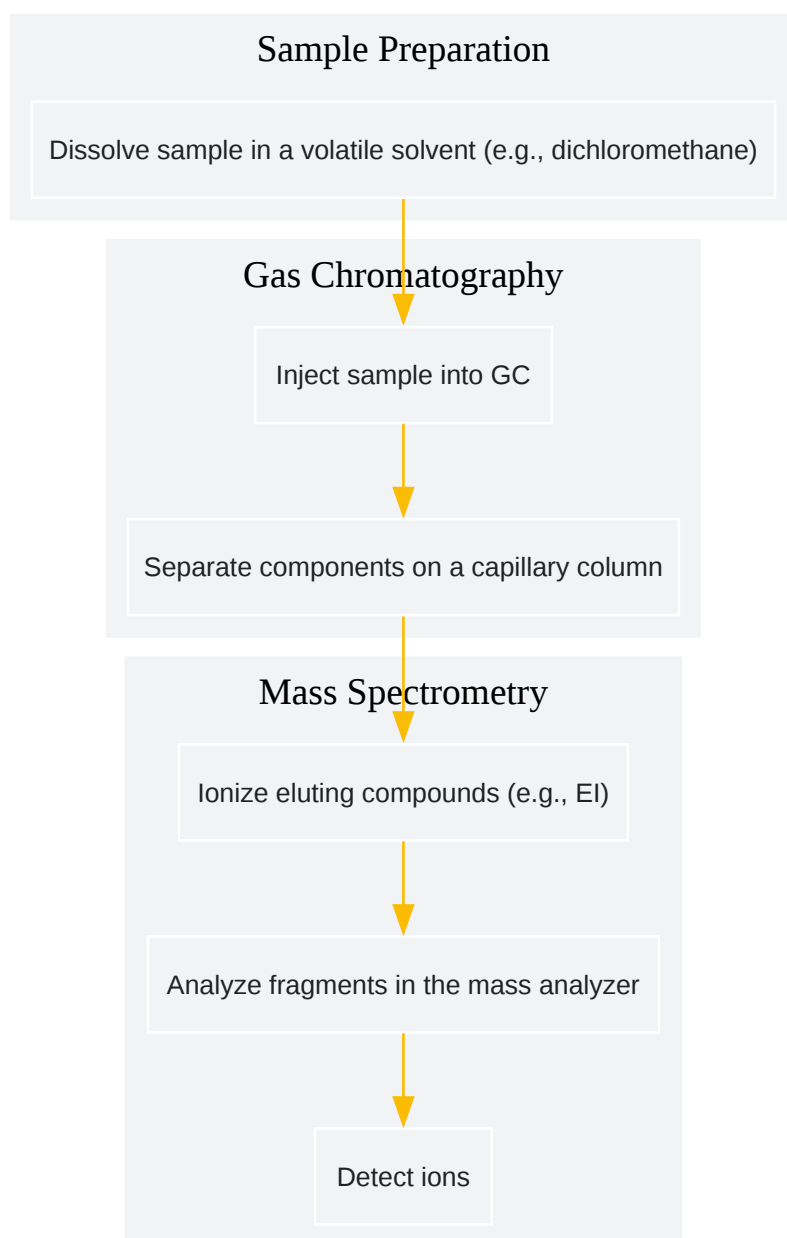
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Caption: A plausible mass spectrometry fragmentation pathway for **2-Chloro-N-prop-2-nylacetamide**.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

GC-MS Experimental Protocol



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Sources

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- [2. scbt.com \[scbt.com\]](#)
- [3. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 2-chloro-N-methylacetamide | C3H6ClNO | CID 66773 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 2-chloro-N-ethylacetamide | C4H8ClNO | CID 66044 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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